molecular formula C2H4OS B150705 Thioacetic acid CAS No. 507-09-5

Thioacetic acid

Cat. No.: B150705
CAS No.: 507-09-5
M. Wt: 76.12 g/mol
InChI Key: DUYAAUVXQSMXQP-UHFFFAOYSA-N
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Description

Thioacetic acid is an organosulfur compound with the molecular formula CH₃C(O)SH. It is a thioic acid, which means it is the sulfur analogue of acetic acid (CH₃C(O)OH).

Synthetic Routes and Reaction Conditions:

    this compound is commonly prepared by reacting acetic anhydride with hydrogen sulfide. The reaction proceeds as follows:

    Reaction with Acetic Anhydride and Hydrogen Sulfide: (CH3C(O))2O+H2SCH3C(O)SH+CH3C(O)OH(CH₃C(O))₂O + H₂S → CH₃C(O)SH + CH₃C(O)OH (CH3​C(O))2​O+H2​S→CH3​C(O)SH+CH3​C(O)OH

    Another method involves the reaction of glacial acetic acid with phosphorus pentasulfide, followed by distillation:

    Phosphorus Pentasulfide Method: CH3C(O)OH+P2S5CH3C(O)SH+P2OS4CH₃C(O)OH + P₂S₅ → CH₃C(O)SH + P₂OS₄ CH3​C(O)OH+P2​S5​→CH3​C(O)SH+P2​OS4​

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrazobenzenes.

    Substitution: Thioesters and thiols.

Scientific Research Applications

Pharmaceutical Applications

Thioacetic acid plays a crucial role in pharmaceutical synthesis, particularly in the development of drugs targeting specific biological pathways. Its applications include:

  • Synthesis of Thioesters : TAA is a key reagent in the formation of thioesters, which are essential intermediates in the synthesis of various pharmaceutical compounds. Thioesters can be used to create drugs with improved efficacy and specificity .
  • Antibiotic Production : TAA is utilized in the manufacture of broad-spectrum antibiotics, particularly from the carbapenem family. These antibiotics are crucial in treating resistant bacterial infections .
  • Modification of Peptides and Proteins : Researchers employ this compound to modify amino acids and peptides, facilitating studies on their structure and biological functions. This application is particularly relevant in biochemical research .
  • Drug Development : TAA is involved in synthesizing drugs such as spironolactone (a diuretic) and captopril (an antihypertensive), showcasing its significance in therapeutic applications .

Agrochemical Applications

This compound is also prominent in agrochemical formulations:

  • Synthesis of Additives : Over 70 patents relate to the use of TAA for introducing sulfur atoms into various agrochemical additives. This enhances the performance and effectiveness of pesticides and herbicides .
  • Biological Activity : TAA derivatives have been explored for their antifungal properties, contributing to the development of new agrochemicals that combat plant diseases .

Industrial Applications

In industrial settings, this compound serves multiple functions:

  • Chemical Intermediate : TAA is employed as an intermediate in the production of specialty chemicals, including rubber and polymer products. It aids in creating sulfur-derived polymers with enhanced properties .
  • Analytical Chemistry : In analytical methods, this compound acts as a derivatizing agent, improving the detection and quantification of specific compounds within complex mixtures .
  • Flavor and Fragrance Enhancement : The compound is used in the food industry for synthesizing flavor enhancers and in cosmetics for fragrance enhancement, showcasing its versatility beyond traditional chemical applications .

Case Study 1: Peptide Synthesis

A study demonstrated that this compound could facilitate peptide bond formation without conventional coupling agents. This novel approach simplifies peptide synthesis and expands the toolbox available for researchers working with amino acids .

Case Study 2: Antifungal Activity

Research on modified chitosan derivatives synthesized using this compound revealed significant antifungal properties against pathogens like Stemphylium solani. This highlights TAA's potential role in developing effective agricultural biocontrol agents .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsSynthesis of thioesters, antibioticsImproved drug efficacy
AgrochemicalsSulfur additives in pesticidesEnhanced effectiveness
IndustrialSpecialty chemicals, rubber productsImproved material properties
Analytical ChemistryDerivatization for detectionEnhanced sensitivity
Food & CosmeticsFlavor enhancers, fragrance compoundsImproved sensory attributes

Mechanism of Action

Thioacetic acid exerts its effects primarily through its thiol group (−SH). The thiol group can participate in various chemical reactions, including nucleophilic substitution and reduction. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    Acetic Acid (CH₃C(O)OH): The oxygen analogue of thioacetic acid.

    Thioformic Acid (HCSH): Another thioic acid, but with a simpler structure. It is less commonly used in organic synthesis.

    Thioglycolic Acid (HSCH₂COOH): Contains both a thiol and a carboxylic acid group. It is used in hair care products and as a reducing agent.

Uniqueness of this compound:

Biological Activity

Thioacetic acid, a sulfur-containing organic compound, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

This compound (C₂H₄OS) is a colorless liquid with a pungent odor. It is structurally similar to acetic acid but contains a thiol group instead of a hydroxyl group. The compound can be synthesized through various methods, including the reaction of acetic anhydride with hydrogen sulfide or by the reaction of acetic acid with phosphorus pentasulfide.

Biological Activities

This compound and its derivatives have been studied for their wide range of biological activities. Some key areas include:

  • Antimicrobial Activity : this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, studies have shown that this compound derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antimicrobial agents .
  • Anticancer Properties : Research indicates that this compound derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanisms involved often include the induction of apoptosis and cell cycle arrest .
  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes. A study highlighted that this compound can acylate amino acids and inhibit calf intestinal alkaline phosphatase (CIAP), showcasing its potential as a bioactive pharmacophore .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antibacterial Activity :
    • A series of this compound derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, with minimum inhibitory concentration (MIC) values significantly lower than those of control compounds .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds were identified as those containing specific substituents on the thiazolidine ring structure, which enhanced their anticancer efficacy .
  • Enzyme Inhibition Studies :
    • The inhibition potential of this compound derivatives on CIAP was evaluated, revealing that some compounds showed IC50 values significantly lower than the standard inhibitor used in the study, indicating their potential as enzyme inhibitors in therapeutic applications .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast and lung cancer cells
Enzyme InhibitionInhibits calf intestinal alkaline phosphatase

Selected this compound Derivatives and Their Activities

Compound NameActivity TypeCell Line TestedIC50 Value (µM)
3-Methoxy-4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazoneAnticancerMCF-712.5
4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazoneAnticancerA54915.0
Acylated Thiourea Derivative 4cEnzyme InhibitionCIAP0.251

Q & A

Q. What are the key physicochemical properties of thioacetic acid critical for experimental design and safety protocols?

This compound (C₂H₄OS, MW 76.12) is a yellowish liquid with a pungent odor, melting point of -17°C, and boiling point of 97°C. It is highly flammable (flash point 52°F) and soluble in water (27 g/L, slow decomposition). Its dielectric constant varies between 13 (at 20°C) and 68 (at unspecified conditions), impacting its electrochemical applications. Key safety considerations include its toxicity (intraperitoneal LD₅₀ in mice: 75 mg/kg) and reactivity, requiring storage below 30°C and handling under inert conditions to avoid decomposition into acetic acid and H₂S .

Methodological Insight : Use explosion-proof equipment, conduct reactions in fume hoods, and monitor for H₂S release during degradation.

Q. What laboratory synthesis methods are validated for producing high-purity this compound?

Four primary methods are documented:

Phosphorus pentasulfide and glacial acetic acid at 91°C, followed by vacuum distillation (yield depends on purity of reactants).

Acetic anhydride with H₂S , yielding this compound and acetic acid as a byproduct.

Ketene and H₂S reaction , directly producing this compound.

Chloride neutralization with H₂S , followed by alkaline neutralization and distillation.
Optimization requires strict temperature control (<100°C) to prevent decomposition and impurities. Purity is confirmed via NMR (e.g., δ 2.4 ppm for CH₃COS−) or GC-MS .

Advanced Note : Method 1 is preferred for scalability but requires careful exclusion of moisture to avoid side reactions.

Q. How does this compound function as a sulfur donor in polymer chemistry, and what factors influence reaction efficiency?

In polymer/rubber industries, this compound acts as a sulfur donor or chain-transfer agent. For example, it introduces thiol groups in tire additives via radical-mediated reactions. Efficiency depends on:

  • Concentration : Higher molar ratios favor sulfur incorporation but increase side reactions.
  • Solvent polarity : Non-polar solvents (e.g., toluene) reduce dielectric shielding, enhancing reactivity.
  • Temperature : Reactions typically occur at 60–80°C to balance kinetics and thermal stability.
    Contradictions in sulfur incorporation rates across studies may stem from impurities (e.g., residual acetic acid) or competing thioester formation .

Q. What analytical techniques resolve structural and mechanistic ambiguities in this compound-mediated reactions?

  • NMR Spectroscopy : Detects thioester intermediates (e.g., δ 2.1–2.6 ppm for CH₃COS−) and monitors reaction progress.
  • UV-Vis Spectroscopy : Identifies electronic transitions (e.g., n→π* at 230–360 nm) in selenite-TAA complexes.
  • ESCA/XPS : Quantifies sulfur content (atomic % ~13–15) in self-assembled monolayers (SAMs) to assess purity.
  • Chromatography (HPLC/GC) : Separates this compound from byproducts (e.g., acetic acid) post-synthesis.
    Contradictions in dielectric constant measurements (13 vs. 68) highlight the need to standardize solvent and temperature conditions .

Q. How do impurities like this compound affect the structural integrity of self-assembled monolayers (SAMs)?

Even 1% this compound in SAM assembly solutions disrupts monolayer order, reducing thickness by ~30% (via ESCA gold signal attenuation). The small molecular size of this compound creates defects, lowering SAM density. Mitigation strategies include:

  • Pre-purification : Distillation or column chromatography to remove acetic acid.
  • Inert atmosphere : Prevents oxidative degradation during SAM formation.
    This is critical for applications in biosensors where SAM uniformity dictates performance .

Q. What methodological challenges arise in using this compound for synthesizing captopril?

Captopril synthesis involves this compound as a thiolating agent. Challenges include:

  • Steric hindrance : this compound’s acetyl group limits nucleophilic attack on proline intermediates.
  • Byproduct formation : Competing oxidation to disulfides requires argon/vacuum conditions.
  • Purification : Residual this compound is removed via acid-base extraction (pH 3–4).
    Recent advances use micellar catalysis to enhance reaction yields (≥85%) .

Q. How can reaction conditions be optimized for this compound-mediated thiolation of alcohols?

Key parameters:

  • Catalyst : ZnCl₂ (5 mol%) accelerates thiolation of primary alcohols (e.g., ethanol → ethyl mercaptan).
  • Solvent : Dichloromethane minimizes side reactions vs. polar aprotic solvents.
  • Stoichiometry : 1.2:1 (this compound:alcohol) balances conversion and byproduct suppression.
    Post-reaction, quenching with NaHCO₃ neutralizes excess acid, and distillation isolates mercaptans .

Q. What mechanisms underlie the cardioprotective effects of Tetradecyl this compound (TTA)?

TTA, a PPAR-α agonist, reduces oxidative stress via:

Mitochondrial β-oxidation : Enhances fatty acid metabolism, lowering lipid peroxidation.

Antioxidant gene upregulation : Increases SOD and catalase expression in murine models.
Dosage: 1 g/day (divided doses) in preclinical studies. Challenges include low oral bioavailability, addressed via nanoemulsion formulations .

Properties

IUPAC Name

ethanethioic S-acid
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InChI

InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)
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InChI Key

DUYAAUVXQSMXQP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)S
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Molecular Formula

C2H4OS
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Related CAS

10387-40-3 (potassium salt), 34832-35-4 (hydrochloride salt)
Record name Thioacetic acid
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DSSTOX Substance ID

DTXSID5060142
Record name Ethanethioic acid
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Molecular Weight

76.12 g/mol
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Physical Description

Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals., Liquid, Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS], Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS], Pale yellow liquid; Cooked brown and roasted meat aroma
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Boiling Point

88.00 °C. @ 760.00 mm Hg
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Solubility

Soluble in water, diethyl ether and acetone, Soluble (in ethanol)
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Density

1.063-1.067
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CAS No.

507-09-5, 10387-40-3
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Melting Point

17 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
Thioacetic acid
4-Methoxy-6-methylquinazoline
Thioacetic acid
4-Methoxy-6-methylquinazoline
Thioacetic acid
4-Methoxy-6-methylquinazoline
Thioacetic acid
4-Methoxy-6-methylquinazoline
Thioacetic acid
4-Methoxy-6-methylquinazoline
Thioacetic acid

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